methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a 1,2,3-triazole ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields . The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide, while the alkyne precursor can be prepared via standard alkyne synthesis methods.
Click Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Coupling with Pyrrolidine and Benzoate: The triazole intermediate is then coupled with a pyrrolidine derivative and benzoate ester under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halides, acids, and bases, depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The compound’s triazole ring can engage in hydrogen bonding and π-stacking interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,4-disubstituted-1,2,3-triazoles, share some structural and functional similarities.
Pyrrolidine Derivatives: Compounds containing pyrrolidine rings, such as pyrrolidine-2-carboxylic acid, exhibit similar reactivity and properties.
Uniqueness
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate is unique due to its combination of a triazole ring, pyrrolidine ring, and benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-8-6-13(10-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAWOFIUAKPHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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